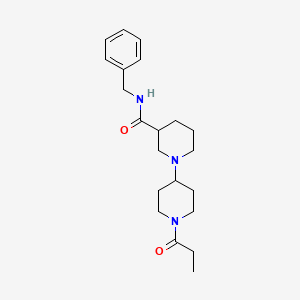![molecular formula C16H18N2O3S B6108028 2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B6108028.png)
2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid involves several steps. One common method is the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction conditions can vary, including the use of different solvents and bases such as sodium ethoxide in ethanol or triethylamine in DMF .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: For example, the reaction with hydrazine hydrate in boiling ethanol produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Alkylation Reactions: The compound can be alkylated using ethyl chloroacetate, resulting in the formation of S-substituted pyrimidines.
Amidation Reactions: Reactions with aliphatic amines yield corresponding acetamides.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid involves its interaction with nucleic acids. The compound can form hydrogen bonds with nucleic acid bases, affecting their structure and function . This interaction can lead to the inhibition of nucleic acid synthesis, which is a key mechanism in its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar compounds to 2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid include:
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: This compound is synthesized by alkylation of 6-methyl-2-thiouracil and has similar biological activities.
2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one: Another pyrimidine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with nucleic acids and other biological molecules, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13(15(20)21)22-16-17-10(2)12(14(19)18-16)9-11-7-5-4-6-8-11/h4-8,13H,3,9H2,1-2H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVIKANZQATQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6107952.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide](/img/structure/B6107965.png)
![N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE](/img/structure/B6107967.png)

![[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B6107993.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6107995.png)
![N-[(E)-3-(dimethylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B6107999.png)
![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)
![2-[(3-Chloro-4-ethoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6108030.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6108047.png)
![4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6108050.png)
